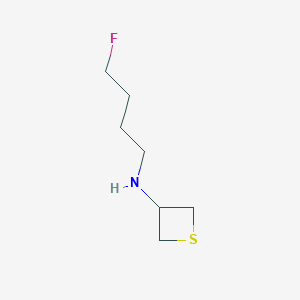

N-(4-Fluorobutyl)thietan-3-amine

Description

Properties

Molecular Formula |

C7H14FNS |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

N-(4-fluorobutyl)thietan-3-amine |

InChI |

InChI=1S/C7H14FNS/c8-3-1-2-4-9-7-5-10-6-7/h7,9H,1-6H2 |

InChI Key |

KNVYEZJDHNUFBX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)NCCCCF |

Origin of Product |

United States |

Preparation Methods

Alkylation of Thietan-3-amine

- Nucleophilic substitution (SN2) reaction : The primary amine of thietan-3-amine can be alkylated with 4-fluorobutyl halides (e.g., 4-fluorobutyl bromide or chloride) under controlled conditions to avoid over-alkylation and formation of secondary or tertiary amines.

- Use of excess amine or controlled stoichiometry helps favor monoalkylation.

- Solvent choice (e.g., polar aprotic solvents like DMF or DMSO) and temperature control are critical to optimize yield and selectivity.

Reductive Amination

- Reductive amination of thietan-3-amine with 4-fluorobutanal (the corresponding aldehyde) is an alternative, highly selective method.

- This involves formation of an imine intermediate followed by reduction using mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.

- This method avoids over-alkylation and provides high yields of the secondary amine.

- The reaction is typically performed under mildly acidic conditions (pH 4-5) to facilitate imine formation without protonating the amine nucleophile excessively.

Alternative Synthetic Routes

Reductive Coupling of Amides

- Recent advances show that tertiary amines can be synthesized via iridium-catalyzed reductive coupling of amides with Grignard reagents.

- Although this method is more suited for tertiary amines, it could be adapted for secondary amines by using appropriate amide and fluorobutyl Grignard reagents.

- This method offers high functional group tolerance and good yields but requires specialized catalysts and reagents.

Reduction of Nitriles

- Alkyl halides can be converted to nitriles by reaction with cyanide ion, followed by reduction of the nitrile to the primary amine using LiAlH4 or catalytic hydrogenation.

- This two-step method can be used to prepare the thietan-3-amine or the fluorobutyl amine intermediates before coupling.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|---|

| Alkylation with 4-fluorobutyl halide | Thietan-3-amine, 4-fluorobutyl bromide/chloride, polar aprotic solvent, controlled temp | Simple, direct, scalable | Risk of over-alkylation, mixture of amines | 60-85% |

| Reductive amination | Thietan-3-amine, 4-fluorobutanal, NaBH3CN, pH 4-5 buffer | High selectivity, mild conditions | Requires aldehyde precursor | 75-90% |

| Reductive coupling of amides | Tertiary amide, fluorobutyl Grignard, Ir catalyst, TMDS | High functional group tolerance | Complex catalyst system, cost | 80-89% |

| Reduction of nitriles | Alkyl halide → nitrile → LiAlH4 or H2/Pt catalyst | Good for primary amines, well-established | Multi-step, hazardous reagents | 65-80% |

Research Findings and Notes

- Alkylation methods require careful control to avoid polyalkylation; excess amine or slow addition of alkyl halide can improve selectivity.

- Reductive amination is favored for sensitive substrates and provides cleaner products with fewer side reactions.

- Iridium-catalyzed reductive coupling is a novel approach with promising yields but is less common for secondary amines like N-(4-fluorobutyl)thietan-3-amine.

- Reduction of nitriles remains a classical approach but involves more steps and handling of reactive hydrides.

- Purification typically involves chromatographic techniques; however, some recent methods allow aqueous workup to remove byproducts efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorobutyl)thietan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thietane ring to a more reduced form.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium carbonate, dichloromethane, tetrahydrofuran.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thietane derivatives.

Substitution: Various substituted thietane derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Fluorobutyl)thietan-3-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

Biology: The compound can be used in the study of biological processes involving sulfur-containing compounds, potentially serving as a probe or a precursor for biologically active molecules.

Medicine: Research into the pharmacological properties of N-(4-Fluorobutyl)thietan-3-amine may reveal potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Mechanism of Action

The mechanism of action of N-(4-Fluorobutyl)thietan-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing signaling pathways and potentially exhibiting pharmacological effects such as antidepressant activity .

Comparison with Similar Compounds

4-Cyanobutyl Analogs

- Example: 4-Cyanobutyl-substituted ligands (e.g., compound 26 in ).

- Key Differences: The 4-cyanobutyl group introduces rigidity and polarity compared to the 4-fluorobutyl chain. Receptor Binding: At CB2, the 4-fluorobutyl ligand exhibits significantly lower strain energy (2.552 ± 0.468 kcal/mol difference) than the 4-cyanobutyl analog, suggesting better conformational compatibility with CB2’s constrained binding pocket . Selectivity: Fluorobutyl derivatives may favor CB2 selectivity due to reduced steric strain, whereas cyanobutyl groups could induce non-specific interactions at CB1 .

Adamantyl-Linked SCs (4F-ABUTINACA/4F-ABINACA)

- Structure : N-(Adamantane-1-yl)-1-(4-fluorobutyl)-1H-indazole-3-carboxamide .

- Key Differences :

- The adamantyl group enhances metabolic stability and receptor affinity via hydrophobic interactions.

- Legal Status : Designated as controlled substances in Japan and detected in EU markets, unlike simpler thietan-3-amine derivatives .

- Pharmacology : Adamantyl SCs exhibit prolonged half-lives due to resistance to enzymatic degradation, whereas N-(4-Fluorobutyl)thietan-3-amine’s smaller structure may result in faster clearance .

Other Thietan-3-amine Derivatives

- Examples :

- Commercial Availability: These derivatives are marketed as research chemicals but lack reported seizure data or pharmacological studies, unlike fluorobutyl-adamantyl SCs .

Physicochemical and Pharmacokinetic Properties

Metabolic and Legal Considerations

- Metabolism: Fluorine atoms in the 4-fluorobutyl group resist oxidative metabolism, prolonging activity compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.